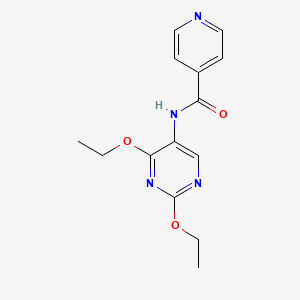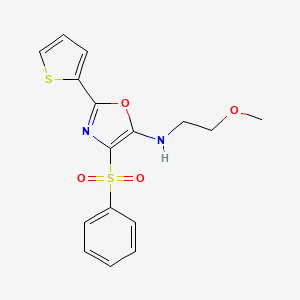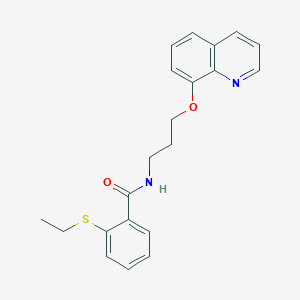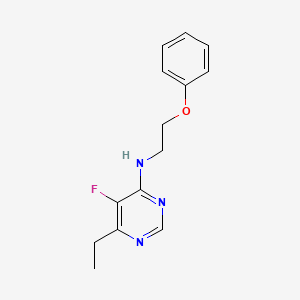![molecular formula C17H19N3O3S B2487892 1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid CAS No. 1803571-15-4](/img/structure/B2487892.png)
1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid" is a complex organic molecule that appears to be of interest due to its unique structure and potential chemical properties. Although direct studies on this specific compound are limited, related research on compounds with similar functional groups can provide insights into its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of compounds with similar structural features often involves multi-step organic reactions that can include nucleophilic substitutions and carbon-nitrogen bond formation. For instance, Wu Feng (2011) describes a three-component synthesis involving malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials, suggesting a possible approach for synthesizing related compounds through one-pot reactions (Wu Feng, 2011).
Molecular Structure Analysis
The molecular structure of compounds with pyridazine and piperidine units has been studied using methods like X-ray diffraction. Georges et al. (1989) explored the structural and electronic properties of anticonvulsant drugs with pyridazine and piperidine components, providing a basis for understanding the structural characteristics of similar molecules (Georges et al., 1989).
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve interactions between the piperidine nitrogen and other molecular fragments, leading to a variety of chemical behaviors. Research on related compounds, like those involving chloro- and methoxy-substituted pyridazines, demonstrates how these molecules can participate in reactions leading to new derivatives with potential biological activities (Kosolapova et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The detailed crystallographic analysis, as conducted by Wang et al. (2017) for related compounds, provides insights into the crystalline structures that could be expected for "this compound" and its derivatives (Wang et al., 2017).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability, and electronic configuration, is essential for predicting the behavior of these compounds in chemical reactions. Investigations into compounds with piperidine and pyridazine units, like the study by Boto et al. (2001) on the synthesis of disubstituted pyrrolidines and piperidines, can shed light on the chemical properties of related molecules (Boto et al., 2001).
科学的研究の応用
Structural and Electronic Properties : Research has investigated the structural and electronic properties of similar anticonvulsant compounds. For instance, the crystal structures of certain anticonvulsant compounds, including ones with pyridazine and piperidine groups, have been analyzed using X-ray diffraction and molecular orbital calculations. This research aids in understanding the electronic interactions and orientations of such compounds (Georges et al., 1989).
Antimicrobial Activity : Several studies have focused on the synthesis and evaluation of pyridine derivatives, including those with piperidine and carboxylic acid groups, for their antimicrobial properties. These compounds have been shown to exhibit variable and modest activity against bacterial and fungal strains (Patel et al., 2011), (Patel & Agravat, 2009).
X-ray Powder Diffraction Data : Research has also been conducted on the X-ray powder diffraction of compounds with similar structures. This includes studies on compounds like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, which is an intermediate in the synthesis of certain pharmaceuticals (Wang et al., 2017).
Synthesis and Structure Analysis : Other research has focused on the synthesis and structural analysis of derivatives involving pyridazine and piperidine. These studies have included the reactions of various compounds with different agents, elucidating the structures through X-ray crystallography and other analytical methods (Kosolapova et al., 2013).
Enantioselective Lipase-Catalyzed Kinetic Resolution : The kinetic resolution of certain pyridine derivatives using lipase catalysis has been studied, revealing insights into the stereochemical aspects of these compounds (Andzans et al., 2013).
Antibacterial Activity of Derivatives : There have been studies on the synthesis and antibacterial activity of novel heterocycles, including pyridazine derivatives, which have shown significant activity against various bacterial strains (Mohamed, 2004).
特性
IUPAC Name |
1-[6-(3-methoxyphenyl)sulfanylpyridazin-3-yl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-13-5-2-6-14(10-13)24-16-8-7-15(18-19-16)20-9-3-4-12(11-20)17(21)22/h2,5-8,10,12H,3-4,9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIHPGHMYHDOBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NN=C(C=C2)N3CCCC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate](/img/structure/B2487809.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2487810.png)
![4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2487811.png)




![N-benzyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2487818.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2487819.png)
![benzyl (2-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2487821.png)

![N,N-diphenyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2487828.png)
![Ethyl 2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate](/img/structure/B2487830.png)
